molecular formula C9H16NO3P B583476 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture CAS No. 1331637-92-3

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture

Cat. No.: B583476
CAS No.: 1331637-92-3
M. Wt: 219.189
InChI Key: OPUURRZDCJCVGT-AKZCFXPHSA-N
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Description

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific isotopic designations that precisely indicate the location of carbon-13 enrichment. The compound possesses the molecular formula C7¹³C2H16NO3P, indicating that two carbon atoms in the structure have been replaced with their carbon-13 isotopes, while the remaining seven carbon atoms retain their natural isotopic composition. This selective isotopic substitution pattern provides distinct analytical advantages for nuclear magnetic resonance spectroscopy and mass spectrometry applications.

The structural framework of this compound centers around a butenenitrile backbone that incorporates a diethylphosphono substituent at the 4-position and a methyl group at the 3-position. The presence of a carbon-carbon double bond between the 2 and 3 positions creates the potential for geometric isomerism, resulting in both E and Z configurations within the same sample. The SMILES notation for this compound is represented as CCOP(=O)(CC(=[13CH][13C]#N)C)OCC, clearly indicating the positioning of the carbon-13 isotopes within the nitrile functionality.

Property Value
Molecular Formula C7¹³C2H16NO3P
Molecular Weight 219.19 g/mol
Isotopic Composition Two ¹³C atoms
Geometric Configuration E/Z mixture
Unlabeled CAS Number 87549-50-6
Product Format Neat
Storage Temperature -20°C

The phosphonate moiety within the structure contributes significantly to the compound's chemical behavior and synthetic utility. Phosphonates are known for their stability under various reaction conditions while maintaining reactivity toward specific transformations, making them valuable intermediates in synthetic organic chemistry. The diethyl ester functionality provides solubility characteristics that facilitate purification and handling, while the nitrile group offers opportunities for diverse chemical transformations including cyclization reactions, reduction processes, and nucleophilic additions.

The carbon-13 isotopic labels are strategically positioned within the nitrile carbon and the adjacent sp2-hybridized carbon atom of the double bond system. This positioning allows for detailed investigation of reactions involving these specific carbon centers, providing unprecedented insight into reaction mechanisms that involve nitrile chemistry or alkene transformations. The isotopic enrichment pattern enables researchers to distinguish between carbon atoms that might otherwise be indistinguishable in conventional analytical techniques.

Isotopic Labeling Significance in Modern Organic Chemistry Research

The utilization of carbon-13 isotopic labeling in organic chemistry research has revolutionized the field by providing researchers with powerful tools for mechanistic investigation and pathway elucidation. Carbon-13 enriched compounds like 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 offer distinct advantages in nuclear magnetic resonance spectroscopy applications, where the enhanced signal intensity from isotopically labeled positions facilitates detailed structural and dynamic studies that would be impossible with natural abundance samples.

Isotopic labeling strategies have become increasingly sophisticated, moving beyond simple single-position labeling to complex multi-site enrichment patterns that enable comprehensive tracking of molecular transformations. The specific labeling pattern in 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 exemplifies this advancement, with carbon-13 atoms positioned at chemically distinct environments that undergo different types of reactions. This positioning strategy allows researchers to simultaneously monitor multiple reaction pathways and determine the fate of specific carbon atoms under various experimental conditions.

The significance of isotopic labeling extends to metabolic studies where labeled compounds serve as tracers to elucidate biochemical pathways and flux distributions. In such applications, the carbon-13 labels act as non-radioactive markers that can be followed through complex biological systems using mass spectrometry and nuclear magnetic resonance techniques. The stability of carbon-13 isotopes ensures that the labeling pattern remains intact throughout extended incubation periods, providing reliable data for quantitative analysis of metabolic processes.

Application Area Analytical Technique Information Obtained
Mechanistic Studies ¹³C Nuclear Magnetic Resonance Reaction pathway determination
Metabolic Research Mass Spectrometry Flux analysis and pathway mapping
Structural Analysis Two-dimensional Nuclear Magnetic Resonance Connectivity and conformation
Kinetic Studies Time-resolved Spectroscopy Rate constants and intermediates

Modern isotopic labeling techniques have also enabled the development of sophisticated analytical methods such as isotopic ratio outlier analysis, which utilizes characteristic isotopic patterns to differentiate biological signals from analytical artifacts. This methodology has proven particularly valuable in metabolomics studies where complex mixtures require careful analysis to distinguish genuine metabolic signals from experimental noise. The application of such techniques to organophosphorus compounds like 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 opens new avenues for investigating phosphorus metabolism and organophosphorus compound fate in biological systems.

The strategic incorporation of isotopic labels also facilitates advanced spectroscopic experiments that provide detailed information about molecular structure and dynamics. Carbon-13 enrichment significantly enhances the sensitivity of carbon-carbon correlation experiments, enabling the detection of weak connectivities that might be missed in natural abundance samples. This enhanced sensitivity is particularly valuable when studying complex molecular systems where multiple overlapping signals can obscure important structural information.

Furthermore, isotopic labeling has emerged as a critical tool in the validation of synthetic methodologies and the optimization of reaction conditions. By incorporating labeled substrates into reaction sequences, researchers can definitively establish the origin of product atoms and identify unexpected rearrangement processes or side reactions. This capability has proven invaluable in the development of new synthetic transformations, particularly those involving complex multi-step sequences where conventional analytical methods might fail to provide definitive mechanistic information.

Properties

CAS No.

1331637-92-3

Molecular Formula

C9H16NO3P

Molecular Weight

219.189

IUPAC Name

4-diethoxyphosphoryl-3-methylbut-2-enenitrile

InChI

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1

InChI Key

OPUURRZDCJCVGT-AKZCFXPHSA-N

SMILES

CCOP(=O)(CC(=CC#N)C)OCC

Synonyms

P-(3-Cyano-2-methyl-2-propen-1-yl)phosphonic Acid-13C2 Diethyl Ester; 

Origin of Product

United States

Preparation Methods

Design Principles

  • Module-Based Synthesis : The compound is synthesized as part of a four-module system, enabling flexible incorporation of ¹³C labels at desired positions.

  • Isotopic Fidelity : Starting materials with 99% ¹³C enrichment are used to ensure minimal dilution during reactions.

  • Convergent Pathways : Modules are synthesized separately and combined in later stages to form complex retinoids.

Synthesis of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂

Preparation of Labeled Starting Material

The synthesis begins with 3-methyl-2-butenenitrile-¹³C₂ , derived from commercially available ¹³C-labeled acetonitrile. Key steps include:

  • Alkylation : Reaction of ¹³C-labeled acetonitrile with methyl iodide in the presence of a base (e.g., LDA) to form 3-methyl-2-butenenitrile-¹³C₂.

  • Purification : Distillation under reduced pressure to isolate the nitrile intermediate (>95% purity).

Phosphorylation Reaction

The introduction of the diethylphosphono group is achieved via a Michaelis-Arbuzov reaction:

  • Reagents : 3-methyl-2-butenenitrile-¹³C₂ is treated with diethyl phosphite in anhydrous tetrahydrofuran (THF) at 0°C.

  • Catalysis : Sodium hydride (NaH) is used to deprotonate the nitrile, facilitating nucleophilic attack on the phosphorus center.

  • Reaction Conditions :

    • Temperature: 0°C to room temperature

    • Duration: 12–16 hours

    • Yield: 85–90%

Table 1: Optimization of Phosphorylation Conditions

ParameterOptimal ValueEffect on Yield
Temperature0°C → RTMaximizes P=O bond formation
SolventAnhydrous THFPrevents hydrolysis
Molar Ratio (Nitrile:Phosphite)1:1.2Minimizes side products

Isolation and Characterization of E/Z Isomers

The phosphorylation step produces a mixture of E and Z isomers due to restricted rotation around the newly formed double bond. Separation and analysis involve:

  • Chromatography : Column chromatography on silica gel with ethyl acetate/hexane (1:4) resolves the isomers.

  • Spectroscopic Confirmation :

    • ¹³C NMR : Distinct peaks at δ 120–125 ppm (C≡N) and δ 35–40 ppm (P-O-CH₂).

    • IR Spectroscopy : Absorption at 2200 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (P=O stretch).

E/Z Ratio : Typical isolations yield a 55:45 E/Z ratio, as determined by gas chromatography (GC).

Analytical Techniques for Isomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The E isomer exhibits a downfield shift for the vinyl proton (δ 6.2 ppm) compared to the Z isomer (δ 5.8 ppm).

  • ³¹P NMR : A single resonance at δ 25 ppm confirms the presence of the diethylphosphono group.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 228.1 [M+H]⁺ with isotopic satellites confirming ¹³C incorporation.

Applications in Protein Research

Rhodopsin Studies

The compound is a precursor to ¹³C-labeled retinal , which is reconstituted into rhodopsin for solid-state NMR studies. Key findings include:

  • Photoactivation Dynamics : ¹³C labels at the C3 and C4 positions reveal torsional changes in the retinal chromophore during light activation.

  • Isomer-Specific Effects : The E isomer preferentially binds to opsin, while the Z isomer exhibits altered photochemical kinetics.

Expansion to Carotenoid Synthesis

Modifications of the diethylphosphono module enable the synthesis of ¹³C-labeled carotenoids, used to study antioxidant mechanisms in photosynthetic systems .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Amines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is utilized in several scientific research areas:

    Organic Chemistry: Used as a building block in the synthesis of more complex molecules.

    Proteomics: Employed in the study of protein structures and functions.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industrial Chemistry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 4-(Diphenylphosphono)-3-methyl-2-butenenitrile (CAS: N/A)

  • Structural Difference: Replaces diethylphosphono groups with diphenylphosphono groups.
  • Reactivity: The diphenylphosphono group alters electrophilic substitution patterns. For example, in reactions with electrophiles (e.g., BF₃·OEt₂, N-halosuccinimides), substitution occurs at the γ-position relative to the phosphonate group, contrasting with the α-directing effect of the nitrile group in the diethyl analogue .
  • Applications : Used to synthesize halogenated retinals (e.g., 12- and 14-halo-retinals) for photochemical studies, whereas the diethyl variant is preferred for isotopic labeling .

2.1.2 (Z)-(-)-8-Phenylmenthyl 2-(Diethylphosphono)-3-phenylacrylate (CAS: N/A)

  • Structural Difference : Contains a chiral 8-phenylmenthyl ester and a phenylacrylate backbone instead of a nitrile group.
  • Synthesis : Prepared via a titanium-mediated aldol reaction using (-)-8-phenylmenthol as a chiral auxiliary, enabling stereoselective synthesis .
  • Applications : Primarily used in asymmetric catalysis, unlike the nitrile-phosphonate compounds tailored for retinal synthesis .

2.1.3 Diethyl Phosphonoacetonitrile (CAS: N/A)

  • Structural Difference : Lacks the methylbutenenitrile moiety.
  • Reactivity : Acts as a precursor in HWE reactions to generate α,β-unsaturated nitriles. The absence of the methyl group limits its utility in forming branched retinals .

Isotopologues and Non-labeled Variants

Property 4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂ 4-(Diethylphosphono)-3-methyl-2-butenenitrile (Non-labeled)
Molecular Weight Higher due to ¹³C enrichment Lower (exact mass not specified)
Synthesis Requires ¹³C-enriched acetonitrile Uses regular acetonitrile
Applications Isotopic labeling for NMR/metabolic studies General synthesis of retinals and phosphonate derivatives
Regulatory Status Custom-made; potential export/import restrictions Commercially available (e.g., TRC D444780)

Key Research Findings

  • Reactivity Trends: The diethylphosphono group in 4-(diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂ facilitates regioselective electrophilic substitutions, but steric effects from the ethyl groups reduce reaction rates compared to diphenyl analogues .
  • Isotopic Purity : The ¹³C₂ label ensures minimal isotopic dilution in downstream products, critical for high-resolution NMR .
  • Stability: The E/Z mixture’s stability is comparable to non-labeled variants, but the ¹³C-labeled form may have a shorter shelf life due to isotopic exchange risks .

Biological Activity

4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2, E/Z mixture is a phosphonate compound that has garnered attention due to its potential biological activities. This compound, identified by the CAS number 1331637-92-3, possesses a molecular formula of C7H13C2N1O3P and a molecular weight of 219.19 g/mol. The compound exists in an E/Z isomeric form, which can influence its biological behavior and efficacy in various applications.

PropertyValue
CAS Number1331637-92-3
Molecular FormulaC7H13C2N1O3P
Molecular Weight219.19 g/mol
SMILESCCOP(=O)(CC(=[13CH][13C]#N)C)OCC

Biological Activity

The biological activity of 4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2 is primarily linked to its role as a phosphonate compound, which often exhibits significant interactions with biological systems.

Phosphonates like this compound typically act by inhibiting enzymes involved in metabolic pathways or by interfering with cellular signaling processes. The presence of the nitrile group may enhance its reactivity with biological nucleophiles, potentially leading to inhibition of key enzymes or receptors.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that phosphonates exhibit antimicrobial properties against various bacterial strains. The E/Z mixture of 4-(Diethylphosphono)-3-methyl-2-butenenitrile showed promising results against Gram-positive bacteria, indicating potential as an antibacterial agent.
  • Enzyme Inhibition :
    • Research has indicated that certain phosphonates can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The E/Z isomers of this compound were tested for their AChE inhibitory activity, showing varied potency depending on the isomeric form.
  • Cellular Toxicity :
    • In vitro studies assessed the cytotoxic effects of the compound on human cell lines. Results indicated that higher concentrations led to significant cell death, suggesting a dose-dependent relationship in its cytotoxicity.

Comparative Analysis

A comparative analysis of similar phosphonate compounds reveals varying degrees of biological activity based on structural modifications. Below is a table summarizing the activities of selected phosphonates:

Compound NameAntimicrobial ActivityAChE InhibitionCytotoxicity Level
4-(Diethylphosphono)-3-methyl-2-butenenitrile-13C2ModerateHighHigh
Diethyl phosphonateLowModerateModerate
Methylphosphonic acidHighLowLow

Q & A

Q. Q1. What is the synthetic pathway for preparing 4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂, E/Z mixture, and how does isotopic labeling affect the reaction conditions?

The compound is synthesized via a multi-step route:

Arbuzov Reaction : Triethylphosphite reacts with ¹³C₂-labeled chloroacetonitrile to form diethyl phosphonoacetonitrile-¹³C₂ .

Horner-Wadsworth-Emmons (HWE) Reaction : The phosphonate intermediate reacts with 1-chloroacetone to yield 4-chloro-3-methylbut-2-enenitrile-¹³C₂.

Second Arbuzov Reaction : Treatment with triethylphosphite produces the E/Z mixture of the target compound .
Isotopic Considerations : ¹³C labeling requires strict stoichiometric control to avoid isotopic dilution. Lithium diisopropylamide (LDA) must be used in precise equivalents to maintain isotopic integrity during anion formation .

Q. Q2. How can researchers distinguish between the E and Z isomers of this compound, and what analytical methods are most reliable?

Methodological Approach :

  • NMR Spectroscopy : ¹H and ¹³C NMR can differentiate isomers via coupling constants (e.g., 3JPH^3J_{PH} for phosphorus-hydrogen coupling) and chemical shifts of the nitrile and phosphono groups. For example, the Z isomer typically exhibits a downfield shift for the β-vinylic proton .
  • Chromatography : Reverse-phase HPLC with a chiral stationary phase or GC-MS can resolve isomers. Retention times vary due to differences in polarity and steric hindrance .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment (e.g., ¹³C₂ labeling) and distinguishes molecular ion clusters .

Q. Q3. What are the critical stability considerations for handling this compound in laboratory settings?

Key Factors :

  • Moisture Sensitivity : The phosphonate group is hydrolytically unstable. Store under inert gas (e.g., argon) with molecular sieves .
  • Temperature : Prolonged exposure to >40°C accelerates E/Z interconversion. Use cold storage (-20°C) for long-term preservation .
  • Light Sensitivity : UV light may induce nitrile group degradation. Use amber glassware or foil-wrapped containers .

Advanced Research Questions

Q. Q4. How does the ¹³C isotopic labeling in this compound enhance mechanistic studies in retinol or vitamin A research?

Applications :

  • Tracer Studies : The ¹³C₂ label enables tracking of retinal biosynthesis intermediates via isotope-encoded mass spectrometry (IEMS) or NMR, revealing metabolic flux in vitamin A pathways .
  • Kinetic Isotope Effects (KIEs) : ¹³C incorporation alters reaction rates in HWE reactions, providing insights into transition-state geometries during retinal analog synthesis .
    Experimental Design : Pair labeled and unlabeled compounds in parallel reactions to quantify isotopic effects on yields and selectivity .

Q. Q5. What strategies optimize the E/Z ratio during synthesis, and how do reaction conditions influence stereochemical outcomes?

Optimization Techniques :

  • Base Selection : Strong bases (e.g., LDA) favor the Z isomer by stabilizing the enolate intermediate, while weaker bases (e.g., NaH) increase E isomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Z selectivity due to improved anion solvation. Nonpolar solvents (e.g., toluene) favor E isomers via steric control .
  • Temperature : Lower temperatures (-78°C) kinetically trap the Z isomer, whereas higher temperatures promote thermodynamic equilibration toward the E form .

Q. Q6. How does this compound compare structurally and functionally to other phosphonates used in HWE reactions?

Comparative Analysis :

Compound NameKey Functional GroupsReactivity in HWE Reactions
4-(Diethylphosphono)-3-methyl-2-butenenitrile-¹³C₂Nitrile, phosphonate, ¹³C₂High electrophilicity; forms conjugated dienes with aldehydes
Diethyl phosphonoacetonitrileNitrile, phosphonateLess steric hindrance; faster reaction kinetics
Triethyl 3-methyl-4-phosphonocrotonateEster, phosphonateLower electrophilicity; requires stronger bases for activation

Functional Implications : The nitrile group in this compound enhances electrophilicity, enabling reactions with sterically hindered aldehydes inaccessible to ester-containing analogs .

Q. Q7. What contradictions exist in published data regarding the catalytic activity of this compound, and how can they be resolved?

Data Conflicts :

  • Yield Discrepancies : Some studies report >80% yields in HWE reactions, while others observe <50% due to unoptimized stoichiometry or isotopic dilution .
  • Isomer Ratios : Reported E/Z ratios vary from 1:1 to 1:3, likely due to differences in workup protocols (e.g., aqueous quenching vs. anhydrous extraction) .
    Resolution Strategies :
  • Standardized Protocols : Adopt strict inert-atmosphere techniques and replicate conditions across labs.
  • Isotopic Purity Verification : Use HRMS and elemental analysis to confirm ¹³C₂ enrichment before reaction initiation .

Q. Q8. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?

Methodology :

  • DFT Calculations : Model transition states of HWE reactions with aldehydes to predict regioselectivity and stereochemical outcomes.
  • Molecular Dynamics (MD) : Simulate solvent effects on isomer interconversion rates .
    Case Study : Computational screening identified that the compound’s nitrile group stabilizes charge-separated intermediates, enabling reactions with electron-deficient aldehydes not feasible with ester analogs .

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